2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(3-Bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromophenyl substituent at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, have been widely used in pharmaceutical chemistry . They have been associated with a broad spectrum of biological activity profiles .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine. For instance, the synthesis of imidazo[1,2-a]pyridines can be influenced by ecological factors . Additionally, the formation of certain imidazo[1,2-a]pyridine derivatives can be influenced by intermolecular π–π stacking, leading to the creation of aggregates in the solid state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic strategies, including:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with 3-bromobenzaldehyde in the presence of an acid catalyst.
Multicomponent Reactions: Another approach is the multicomponent reaction involving 2-aminopyridine, 3-bromobenzaldehyde, and an isocyanide under mild conditions.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with 3-bromobenzyl alcohol using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically employs scalable methods such as multicomponent reactions and oxidative coupling due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of reduced analogs.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted, oxidized, and reduced derivatives of this compound .
Scientific Research Applications
2-(3-Bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and sensors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with different positioning of the nitrogen atoms in the ring system.
Uniqueness
2-(3-Bromophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQIBJOTAFMVCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357795 | |
Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419557-33-8 | |
Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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